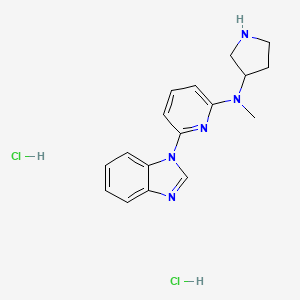

6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . Its acidity (pKa) is 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .科学的研究の応用

Synthesis Techniques and Properties

Research on compounds structurally related to 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride highlights the importance of innovative synthesis techniques and their potential applications in medicinal chemistry and materials science. For instance, the development of direct copper-catalyzed amination methods for synthesizing pyrido[1,2-a]benzimidazoles, which share a structural resemblance with the compound , has been explored. These compounds exhibit significant relevance due to their solubility, DNA intercalation capabilities, and fluorescence, which are crucial for antibiotic drugs like Rifaximin and potential materials chemistry applications (Masters et al., 2011).

Pharmaceutical and Biological Activity

Further studies have revealed the synthesis of dialkylaminobenzimidazoles, which, through experimental studies, identified compounds with potential antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activity. This research underlines the pharmaceutical significance of benzimidazole derivatives, including enhanced NHE-inhibiting activity and antiaggregatory properties compared to known drugs (Zhukovskaya et al., 2017).

Spectroscopic Characterization and DNA Detection

The exploration of benzimidazo[1,2-a]quinolines for DNA detection showcases the application of these compounds in biochemistry. Through microwave-assisted synthesis and spectroscopic characterization, these derivatives have demonstrated potential as DNA-specific fluorescent probes. Their binding properties to ct-DNA indicate significant fluorescence emission intensity, making them suitable for molecular biology applications (Perin et al., 2011).

Solvatochromic Effects and Fluorescence

The study of solvatochromic effects on benzimidazole derivatives' fluorescent emission highlights the impact of substituents and solvents on their optical properties. This research is valuable for understanding the photophysical behavior of benzimidazole-based compounds in various environments, contributing to their application in sensors and optical materials (Verdasco et al., 1995).

作用機序

Target of Action

Benzimidazoles are a broad group of compounds that can mimic properties of DNA bases . They show a wide range of biological activities and are used for their spectral and catalytic properties .

Mode of Action

Benzimidazoles interact with biopolymers in living systems due to their structural similarity to natural molecules . They can be utilized in medicinal chemistry for a broad spectrum of biological activities .

Biochemical Pathways

Benzimidazoles in general have been found to exhibit antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Result of Action

Benzimidazoles in general have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Safety and Hazards

特性

IUPAC Name |

6-(benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5.2ClH/c1-21(13-9-10-18-11-13)16-7-4-8-17(20-16)22-12-19-14-5-2-3-6-15(14)22;;/h2-8,12-13,18H,9-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMKDSDGBPVMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=CC=CC(=N2)N3C=NC4=CC=CC=C43.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2967714.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2967721.png)

![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2967724.png)

![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)

![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2967733.png)

![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)